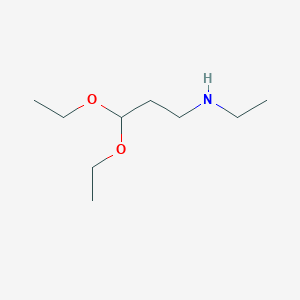

(3,3-Diethoxypropyl)(ethyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3,3-Diethoxypropyl)(ethyl)amine” is an organic compound with the molecular formula C9H21NO2 . It is often used in laboratory settings .

Molecular Structure Analysis

The molecular structure of “(3,3-Diethoxypropyl)(ethyl)amine” consists of a nitrogen atom bonded to an ethyl group and a 3,3-diethoxypropyl group . The InChI code for this compound is 1S/C9H21NO2/c1-4-10-8-7-9(11-5-2)12-6-3/h9-10H,4-8H2,1-3H3 .Chemical Reactions Analysis

Amines, including “(3,3-Diethoxypropyl)(ethyl)amine”, can undergo a variety of chemical reactions. They can act as bases, accepting a proton from a hydrogen ion . They can also react with acyl chlorides to form amides . The specific reactions that “(3,3-Diethoxypropyl)(ethyl)amine” undergoes would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis

“(3,3-Diethoxypropyl)(ethyl)amine” is a liquid at room temperature . Its molecular weight is 175.27 . More specific physical and chemical properties, such as its boiling point, melting point, and density, are not provided in the search results .Scientific Research Applications

Hydroaminomethylation of Oleochemicals

Hydroaminomethylation (HAM) is a reaction that introduces amine functionalities into oleochemicals, which are derived from plant and animal fats. It involves the rhodium-catalyzed addition of amines to alkenes in the presence of carbon monoxide and hydrogen. This process has been applied to vegetable oils to produce a wide range of bio-based HAM products, including bifunctional products that serve as potential monomers in polymer chemistry. The use of various amines in this process underscores the versatility and industrial potential of amine-functionalized compounds for creating value-added chemicals from renewable resources (Vanbésien, Nôtre, Monflier, & Hapiot, 2018).

Reductive Amination Employing Hydrogen

Reductive amination is a fundamental chemical reaction where an aldehyde or ketone reacts with an amine in the presence of a reducing agent to form a new amine. This reaction is crucial for synthesizing primary, secondary, and tertiary amines. The use of hydrogen as the reducing agent is particularly attractive for large-scale industrial applications due to its abundance and cost-effectiveness. Reductive amination plays a critical role in producing various alkyl amines, which are key functional groups in pharmaceuticals, agrochemicals, and materials. The advancements in catalysts, especially those based on earth-abundant metals, highlight the ongoing development and application of amines in chemical synthesis (Irrgang & Kempe, 2020).

Amines in Surface Waters

The presence and impact of amines and amine-related compounds in surface waters have been reviewed, identifying various anthropogenic and natural sources. While specific studies on (3,3-Diethoxypropyl)(ethyl)amine were not found, the general behavior and fate of amines in aquatic environments provide insights into environmental considerations relevant to similar compounds. Amines, including those from industrial discharges and natural processes, undergo transformations that can affect water quality and ecosystem health. Understanding the sources, concentrations, and toxicity of amines in surface waters is essential for assessing the environmental impact of chemical releases and informing water treatment strategies (Poste, Grung, & Wright, 2014).

Safety and Hazards

properties

IUPAC Name |

3,3-diethoxy-N-ethylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO2/c1-4-10-8-7-9(11-5-2)12-6-3/h9-10H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKICVIDKLFFYJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC(OCC)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,3-Diethoxypropyl)(ethyl)amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]acetamide](/img/structure/B2717739.png)

![6-((4-Benzylpiperidin-1-yl)methyl)-3-(3-bromophenyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2717740.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2717741.png)

![2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2717743.png)

![(3-Fluoropyridin-4-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2717746.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2717747.png)

![2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2717750.png)

![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2717751.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)

![1-Ethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B2717754.png)